2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid

説明

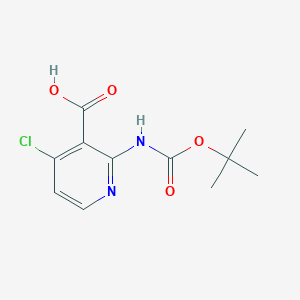

2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a chlorinated nicotinic acid moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions. The chlorination of the nicotinic acid moiety can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficient, versatile, and sustainable methods for introducing the tert-butoxycarbonyl group into various organic compounds .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinic acid moiety.

Reduction: Reduction reactions can target the chlorinated aromatic ring.

Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products:

Oxidation: Products may include oxidized derivatives of the nicotinic acid moiety.

Reduction: Reduced derivatives of the chlorinated aromatic ring.

Substitution: Substituted nicotinic acid derivatives with various functional groups replacing the chlorine atom.

科学的研究の応用

2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用機序

The mechanism of action of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed under acidic conditions to reveal the active amino group. This allows for targeted interactions with biological molecules, facilitating the study of biochemical pathways and the development of therapeutic agents .

類似化合物との比較

- 2-(tert-Butoxycarbonylamino)-4-methylnicotinic acid

- 2-(tert-Butoxycarbonylamino)-4-bromonicotinic acid

- 2-(tert-Butoxycarbonylamino)-4-fluoronicotinic acid

Comparison: 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its methyl, bromo, and fluoro analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications in research and industry .

生物活性

2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid is a derivative of chloronicotinic acid, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which influences its solubility and reactivity. Understanding its biological activity is crucial for developing therapeutic agents.

- Molecular Formula : C12H14ClN2O3

- CAS Number : 1021339-32-1

- Molecular Weight : 270.70 g/mol

The biological activity of this compound primarily involves its interaction with biological targets such as enzymes and receptors. The Boc group enhances lipophilicity, facilitating cellular uptake. The chloronicotinic acid moiety is known to interact with nicotinic acetylcholine receptors (nAChRs), which play a vital role in neurotransmission and are implicated in various neurological disorders.

Antimicrobial Activity

Research indicates that chloronicotinic acid derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

These findings suggest potential applications in developing new antibiotics.

Antitumor Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through:

- Activation of caspase pathways

- Modulation of cell cycle regulators

Table 1 summarizes the effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 18 | Caspase activation |

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various chloronicotinic acid derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, highlighting its potential as a lead compound for antibiotic development .

Investigation into Antitumor Mechanisms

Another research article focused on the antitumor mechanisms of this compound. The study utilized flow cytometry to analyze cell cycle progression in HeLa cells treated with varying concentrations of the compound. Results showed a marked increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis .

化学反応の分析

Amide Coupling Reactions

The carboxylic acid group undergoes activation for amide bond formation. Key reagents and conditions include:

| Reagent System | Solvent | Base | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|---|

| TBTU/DIPEA | DCM | DIPEA | 10–60 minutes | 75–90 | |

| BOP-Cl/DIPEA | DMF | DIPEA | 1–2 hours | 80–95 | |

| EDCI with DMAP | Acetonitrile | N-methylmorpholine | 2–4 hours | 70–85 |

Example Protocol :

-

Step 1 : Activate 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid (1.0 equiv) with TBTU (1.0 equiv) and DIPEA (2.5 equiv) in DCM.

-

Step 2 : Add the amine (1.1 equiv) and stir at room temperature for 1 hour.

-

Workup : Wash with NaHCO₃, dry over Na₂SO₄, and purify via silica chromatography .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

| Condition | Solvent | Temperature | Time | Outcome | Source |

|---|---|---|---|---|---|

| 4M HCl in dioxane | Dioxane | RT–40°C | 48–72h | Free amine formation | |

| TFA/DCM | DCM | RT | 2–4h | Rapid deprotection |

Key Observation : Prolonged exposure to HCl in dioxane at 40°C ensures complete deprotection without side reactions .

Sulfonation Reactions

The deprotected amine reacts with sulfonyl chlorides:

| Sulfonyl Chloride | Solvent | Base | Conditions | Source |

|---|---|---|---|---|

| Ar-SO₂Cl | THF | TEA | 0–50°C, argon atmosphere | |

| PhNTf₂ | MeCN/DMF | DIPEA | RT, 18h |

Example :

-

React with PhNTf₂ in MeCN/DMF (3:1 ratio) and DIPEA (3.0 equiv) at RT for 18h to form triflamide derivatives .

Solvent and Base Optimization

Reaction efficiency varies with solvent polarity and base strength:

| Reaction Type | Preferred Solvent | Optimal Base | Notes | Source |

|---|---|---|---|---|

| Amide Coupling | DMF or DCM | DIPEA | Higher yields in polar aprotic solvents | |

| Boc Deprotection | Dioxane | HCl (gas) | Minimal side-product formation |

Stability and Side Reactions

特性

IUPAC Name |

4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-8-7(9(15)16)6(12)4-5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEJHBACZUJEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649798 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021339-32-1 | |

| Record name | 4-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021339-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。